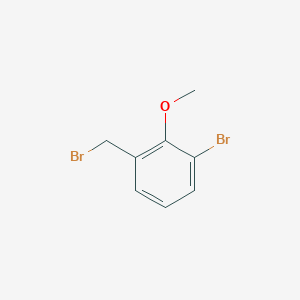

1-溴-3-(溴甲基)-2-甲氧基苯

描述

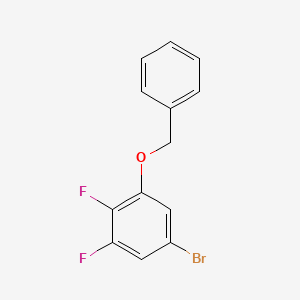

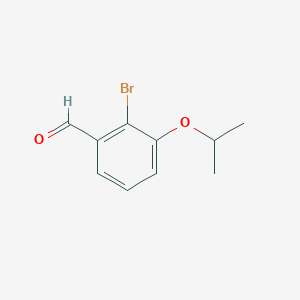

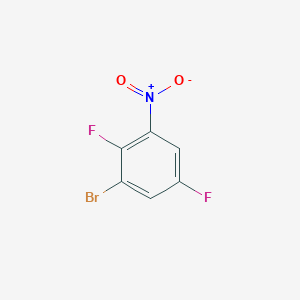

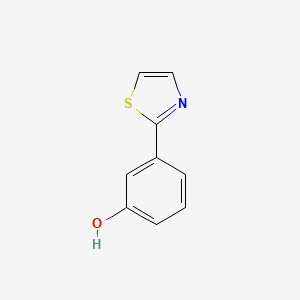

“1-Bromo-3-(bromomethyl)-2-methoxybenzene” is an organic compound that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms, with alternating single and double bonds. The compound has a bromine atom attached to the first carbon, a bromomethyl group (-CH2Br) attached to the third carbon, and a methoxy group (-OCH3) attached to the second carbon .

Synthesis Analysis

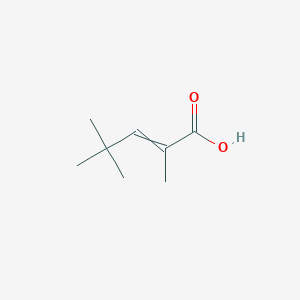

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine and bromomethyl groups, and the methoxy group. The bromine and bromomethyl groups could potentially be introduced through a bromination reaction, while the methoxy group could be introduced through a methylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the bromine, bromomethyl, and methoxy groups attached to the ring. The exact spatial arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

This compound, like other brominated organic compounds, would likely undergo various types of chemical reactions, including nucleophilic substitution reactions and elimination reactions .科学研究应用

-

Electrochemical Bromofunctionalization of Alkenes

- Field : Organic & Biomolecular Chemistry .

- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .

- Method : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

- Results : The bromination of organic molecules has been extensively studied to date, yet there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

-

Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals

- Field : Theoretical Chemistry .

- Application : This research investigates the reaction of 1-bromo-3,3,3-trifluoropropene (CF 3 CHCBrH) with hydroxyl (OH) free radicals .

- Method : The potential energy surfaces (PES) for the reaction were probed theoretically at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G (d,p) level of theory . All the possible stationary and first-order saddle points along the reaction paths were verified by the vibrational analysis .

- Results : Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene (BTP) with OH are investigated . The reaction enthalpies and energy barriers are determined .

- 1-Bromo-3-(bromomethyl)adamantane

- Field : Organic Chemistry .

- Application : This compound is a brominated derivative of adamantane, a type of hydrocarbon that is highly symmetrical and unusually stable . It’s used in the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The results or outcomes obtained would also depend on the particular synthesis being performed .

-

Benzene, 1-bromo-3-methyl-

- Field : Physical Chemistry .

- Application : This compound is a brominated derivative of benzene, a type of hydrocarbon . It’s used in the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The results or outcomes obtained would also depend on the particular synthesis being performed .

-

Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate

- Field : Analytical Chemistry .

- Application : This research investigates the determination of three potentially genotoxic impurities (PGIs), namely 1-bromo-3-chloropropane (BCP), 1-(4-nitrobenzyl)-1H-1,2,4-triazole (NBT), and 1-(bromomethyl)-4-nitrobenzene (BNB) in rizatriptan benzoate (RTB) using hyphenated techniques .

- Method : BCP was determined by GC–MS, while NBT and BNB were determined by LC–MS . These techniques have been selected based on the structural alerts (SAs), sensitivity, and stability of PGI under study .

- Results : The quantitation limit was found to be 15.0 ppm and the linearity ranged from 15.0 to 75.0 ppm for all the three methods . The correlation coefficient values were found to be 0.999 indicating the best fitness of the calibration curves . The recoveries ranged from 80 to 120% signifying the good accuracy of the developed methods .

-

1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene

- Field : Organic Chemistry .

- Application : This compound is a brominated derivative of benzene, a type of hydrocarbon . It’s used in the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The results or outcomes obtained would also depend on the particular synthesis being performed .

安全和危害

As with any chemical compound, handling “1-Bromo-3-(bromomethyl)-2-methoxybenzene” would require appropriate safety precautions. This would likely include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its exact physical and chemical properties .

未来方向

属性

IUPAC Name |

1-bromo-3-(bromomethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMASIRNBPZSWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274239 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

CAS RN |

1177558-47-2 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177558-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。